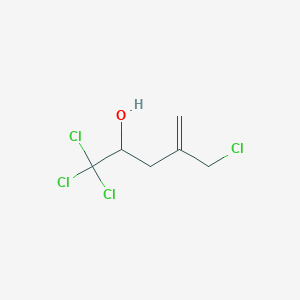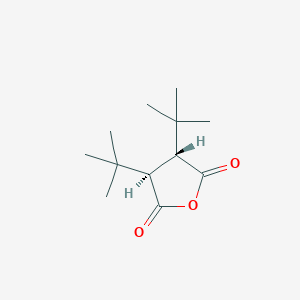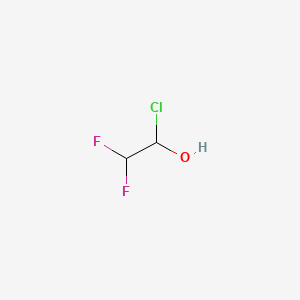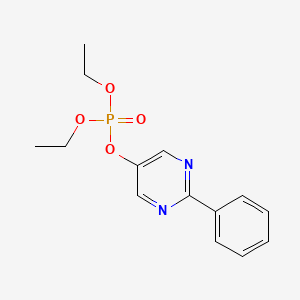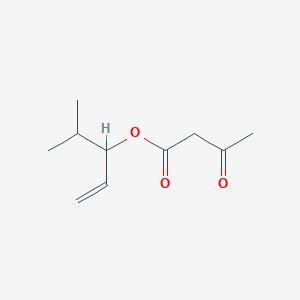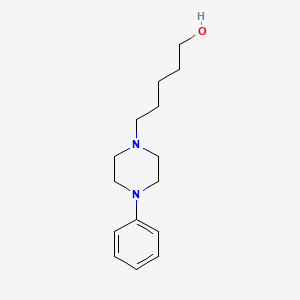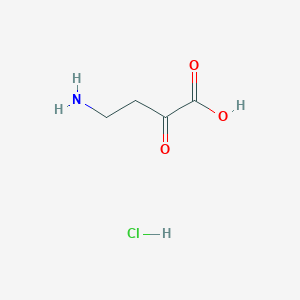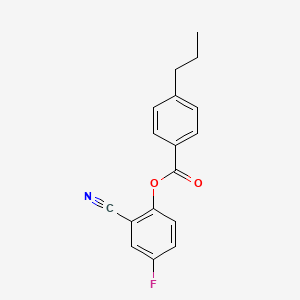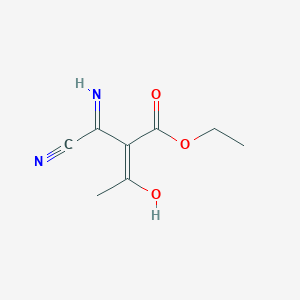
ethyl (Z)-2-(cyanomethanimidoyl)-3-hydroxybut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (Z)-2-(cyanomethanimidoyl)-3-hydroxybut-2-enoate is an organic compound with a complex structure that includes a cyano group, a hydroxyl group, and an ester functional group
Métodos De Preparación
The synthesis of ethyl (Z)-2-(cyanomethanimidoyl)-3-hydroxybut-2-enoate typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethyl acetoacetate with cyanamide under basic conditions to form the intermediate, which is then subjected to further reactions to yield the final product. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Ethyl (Z)-2-(cyanomethanimidoyl)-3-hydroxybut-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl (Z)-2-(cyanomethanimidoyl)-3-hydroxybut-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl (Z)-2-(cyanomethanimidoyl)-3-hydroxybut-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the hydroxyl and ester groups can participate in hydrogen bonding and other interactions. These interactions can affect molecular pathways and enzyme activities, leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl (Z)-2-(cyanomethanimidoyl)-3-hydroxybut-2-enoate can be compared with similar compounds such as:
Ethyl acetoacetate: Lacks the cyano group and has different reactivity.
Cyanamide: Contains the cyano group but lacks the ester and hydroxyl groups.
Hydroxybutanoates: Similar structure but without the cyano group
Propiedades
Fórmula molecular |
C8H10N2O3 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
ethyl (Z)-2-(cyanomethanimidoyl)-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)7(5(2)11)6(10)4-9/h10-11H,3H2,1-2H3/b7-5-,10-6? |
Clave InChI |
YNXFYRSAIQEIPA-ZRVKZBDCSA-N |
SMILES isomérico |
CCOC(=O)/C(=C(/C)\O)/C(=N)C#N |
SMILES canónico |
CCOC(=O)C(=C(C)O)C(=N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


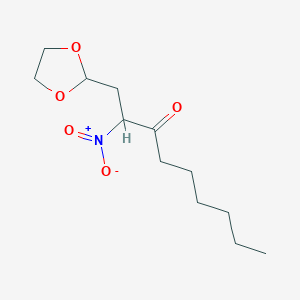
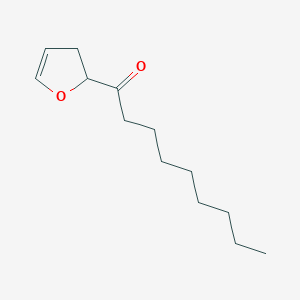
![[2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid](/img/structure/B14355879.png)
![[2-(3,4-Dichlorophenyl)cyclopropyl]urea](/img/structure/B14355886.png)
